1-Ethyl-1-methylcyclopentane

Distillation Solvent Selection Volatility

1-Ethyl-1-methylcyclopentane (C₈H₁₆, CAS 16747-50-5) is a saturated, branched alicyclic hydrocarbon—a geminally substituted cyclopentane bearing ethyl and methyl groups on the same ring carbon. This C8 cycloalkane possesses well-documented bulk properties, including a boiling point of 118.8 °C at 760 mmHg, a density of 0.775 g/cm³, a vapor pressure of 19.6 mmHg at 25 °C, and an enthalpy of vaporization of 33.2 kJ/mol.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 16747-50-5
Cat. No. B043308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylcyclopentane
CAS16747-50-5
Synonyms1-Methyl-1-ethylcyclopentane
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC1(CCCC1)C
InChIInChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3
InChIKeyLETYIFNDQBJGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-methylcyclopentane (CAS 16747-50-5): Physical Property Baseline for Cycloalkane Selection


1-Ethyl-1-methylcyclopentane (C₈H₁₆, CAS 16747-50-5) is a saturated, branched alicyclic hydrocarbon—a geminally substituted cyclopentane bearing ethyl and methyl groups on the same ring carbon [1]. This C8 cycloalkane possesses well-documented bulk properties, including a boiling point of 118.8 °C at 760 mmHg, a density of 0.775 g/cm³, a vapor pressure of 19.6 mmHg at 25 °C, and an enthalpy of vaporization of 33.2 kJ/mol [2]. It is a nonpolar, hydrophobic liquid, insoluble in water but miscible with common organic solvents such as chloroform, methanol, ethanol, and acetone [3]. Its relatively low flash point (10.6 °C) and high volatility necessitate appropriate handling and storage conditions . The compound serves as a solvent, synthetic intermediate, and model compound in studies of ring strain, stability, and combustion chemistry .

Role Branched cyclopentane model compound
Key property set Documented bulk thermodynamic and phase behavior
Workflow Combustion kinetics, solvent selection, environmental partitioning
Physical form Nonpolar, hydrophobic liquid for organic-phase studies

Why Generic Cycloalkane Substitution Fails: The Differentiating Impact of 1-Ethyl-1-methylcyclopentane's Structure


Substituting a generic C8 cycloalkane, such as 1,1-dimethylcyclohexane or ethylcyclohexane, for 1-ethyl-1-methylcyclopentane is not scientifically sound. The specific geminal substitution on a five-membered ring imposes distinct steric constraints and molecular packing [1], which directly translate into quantifiable differences in critical physical and thermodynamic properties. Even among C8H16 isomers, the cyclopentane versus cyclohexane core and the precise substitution pattern yield measurable variations in boiling point, density, vapor pressure, enthalpy of vaporization, flash point, and environmental partitioning behavior [2]. These differences, detailed in the quantitative evidence below, dictate performance in applications ranging from solvent selection and distillation design to fuel combustion modeling and safety management.

Property domain
1-Ethyl-1-methylcyclopentane
Generic C8 naphthene substitution
Ring strain & packing
Geminal substitution on five-membered ring imposes distinct steric constraints
Cyclohexane-based or monocyclic isomers alter molecular packing and may shift property profiles
Volatility & safety margins
Flash point ~10.6 °C, vapor pressure 19.6 mmHg define specific handling envelope
1,1-Dimethylcyclohexane (flash 7.2 °C) or ethylcyclohexane may present different ignition risk and evaporation rate
Environmental partitioning
Henry's law constant indicates strong volatilization from water
Unsubstituted cyclopentane partitioning differs by factor ~27; modeling without verification may mispredict fate

Quantitative Differentiation of 1-Ethyl-1-methylcyclopentane (CAS 16747-50-5) Against Key C8 and C7 Cycloalkane Analogs


Higher Boiling Point and Density vs. Ethylcyclopentane (C7H14)

1-Ethyl-1-methylcyclopentane exhibits a significantly elevated normal boiling point (118.8 °C) compared to the C7 analog ethylcyclopentane (103 °C), a difference of approximately 15.8 °C [1]. This is accompanied by a higher density (0.775 g/cm³ vs. 0.763 g/mL) [2][3]. The additional methyl group and resulting higher molecular weight directly reduce volatility and increase liquid density, providing distinct separation and handling characteristics.

Boiling point vs. ethylcyclopentane
Cross-study comparable
+15.8 °C
118.8 °C vs. 103 °C (760 mmHg)
Reported boiling point elevation supports higher-temperature reaction media and distillation differentiation.
C7 analog comparison; verify phase conditions.
Distillation Solvent Selection Volatility Phase Behavior

Higher Vapor Pressure and Volatility vs. 1,1-Dimethylcyclohexane

At 25 °C, 1-ethyl-1-methylcyclopentane exerts a vapor pressure of 19.6 mmHg, which is approximately 7.7% higher than that of its C8H16 isomer, 1,1-dimethylcyclohexane (18.2 mmHg) . This modest but measurable difference indicates that the cyclopentane derivative is slightly more volatile at room temperature, a direct consequence of the reduced van der Waals interactions in the five-membered ring system compared to the more compact six-membered cyclohexane core.

Vapor pressure vs. 1,1-dimethylcyclohexane
Direct head-to-head
+1.4 mmHg (+7.7%)
19.6 vs. 18.2 mmHg at 25 °C
Measurably higher volatility at room temperature may inform evaporation-rate dependent applications.
Calculated values; headspace and coating studies should confirm.
Vapor-Liquid Equilibrium Evaporation Rate Safety Environmental Fate

Higher Enthalpy of Vaporization vs. 1,1-Dimethylcyclohexane

The enthalpy of vaporization for 1-ethyl-1-methylcyclopentane (33.2 kJ/mol) is 0.7 kJ/mol higher than that of 1,1-dimethylcyclohexane (32.5 kJ/mol) . This 2.2% difference, while small, is consistent with the slightly stronger intermolecular forces in the cyclopentane derivative relative to its more symmetrical cyclohexane counterpart.

Enthalpy of vaporization vs. 1,1-DMCH
Direct head-to-head
+0.7 kJ/mol (+2.2%)
33.2 vs. 32.5 kJ/mol
Slightly higher energy requirement for vaporization; relevant for precise thermodynamic cycle modeling.
Calculated values at 25 °C; confirm calorimetrically for distillation design.
Thermodynamics Distillation Energy Heat Transfer

Higher Flash Point (Safer Handling) vs. 1,1-Dimethylcyclohexane

1-Ethyl-1-methylcyclopentane exhibits a flash point of 10.6 °C, which is 3.4 °C higher than that of 1,1-dimethylcyclohexane (7.2 °C) . This represents a nearly 50% relative increase in the temperature at which the liquid can form an ignitable mixture with air, making the cyclopentane derivative marginally less hazardous for handling and storage under ambient conditions.

Flash point vs. 1,1-dimethylcyclohexane
Direct head-to-head
+3.4 °C (+47%)
10.6 vs. 7.2 °C (closed cup)
Reported flash point difference may support safety margin review during handling and storage planning.
Calculated values; validate under target laboratory conditions.
Safety Flammability Storage Transport

Higher Henry's Law Constant (Environmental Partitioning) vs. Cyclopentane

The Henry's law constant (Hscp) for 1-ethyl-1-methylcyclopentane at 298.15 K is 1.1 × 10⁻⁵ mol/(m³·Pa) [1]. This value is approximately 27 times lower (indicating lower water solubility and higher air affinity) than that of the unsubstituted parent compound, cyclopentane (Hscp = 3.0 × 10⁻⁴ mol/(m³·Pa)) [2]. The addition of the ethyl and methyl groups drastically reduces water solubility and increases the compound's tendency to partition into the vapor phase.

Henry's law constant vs. cyclopentane
Class-level inference
Factor ~27 lower solubility
1.1×10⁻⁵ vs. 3.0×10⁻⁴ mol/(m³·Pa)
Substantially reduced water solubility and higher air affinity; relevant for VOC fate modeling context.
Class-level comparison; verify compound-specific partitioning data.
Environmental Fate Volatilization Water-Air Partitioning

Distinct Enthalpy of Combustion Among C8H16 Isomers

The standard enthalpy of combustion (liquid state) for 1-methyl-1-ethylcyclopentane is −1252.62 ± 0.22 kcal/mol [1]. This value is intermediate among the five isomeric methylethylcyclopentanes studied, which range from −1252.09 to −1253.32 kcal/mol. Compared to another C8H16 naphthene, 1,1-dimethylcyclohexane, which has a gas-phase standard enthalpy of combustion of −5283.85 kJ/mol (approximately −1262.9 kcal/mol) [2], the cyclopentane derivative exhibits a measurably different energy content.

Combustion enthalpy among C8 naphthenes
Cross-study comparable
−1252.62 kcal/mol
Intermediate among isomeric methylethylcyclopentanes
Reported standard combustion enthalpy supports accurate energy balance in fuel and kinetic modeling.
Liquid-phase calorimetry; compare gas-phase values for full thermodynamic analysis.
Fuel Chemistry Thermochemistry Energy Content

Optimized Application Scenarios for 1-Ethyl-1-methylcyclopentane Based on Quantitative Differentiation


Model Compound for Combustion Kinetics and Fuel Research

Given its well-defined enthalpy of combustion (−1252.62 kcal/mol) and the understanding that alkyl substitution on a cyclopentane ring significantly enhances low-temperature autoignition reactivity [1][2], 1-ethyl-1-methylcyclopentane serves as a valuable model naphthene in fundamental combustion studies. Its specific thermochemical signature and reactivity profile—intermediate among C8 naphthenes—enable precise kinetic model validation for gasoline and advanced fuel surrogates, supporting the design of more efficient internal combustion engines and sustainable aviation fuels [3].

Specialty Solvent with Predictable Volatility and Safety Margin

For synthetic chemistry applications requiring a nonpolar, aprotic solvent with a boiling point (118.8 °C) intermediate between lighter alkanes (e.g., hexane) and higher-boiling aromatics, 1-ethyl-1-methylcyclopentane offers a defined volatility window [1]. Its vapor pressure of 19.6 mmHg at 25 °C allows for manageable evaporation rates, while its flash point of 10.6 °C provides a slightly greater safety margin than closely related C8 cycloalkanes (e.g., 1,1-dimethylcyclohexane flash point 7.2 °C) . These quantifiable metrics make it a reproducible, selectable component for reaction media, extraction processes, or as a standard in headspace analysis.

Reference Standard in Environmental Partitioning Studies

The Henry's law constant of 1.1 × 10⁻⁵ mol/(m³·Pa) [4] quantifies its strong tendency to partition from water into the atmosphere. This property, which is 27-fold different from that of cyclopentane, positions the compound as a useful reference material in environmental chemistry for calibrating models of volatile organic compound (VOC) transport in aquatic systems, soil vapor extraction studies, and air quality assessments involving substituted cycloalkanes.

Distinct Thermodynamic Probe in Calorimetry and Phase Behavior Studies

The specific enthalpy of vaporization (33.2 kJ/mol) and well-documented vapor pressure behavior [5] distinguish 1-ethyl-1-methylcyclopentane from other C8 cycloalkanes. These precise thermodynamic properties are essential for researchers conducting vapor-flow calorimetry, designing distillation processes, or developing group-contribution predictive models. The compound's geminal substitution pattern provides a unique 'steric signature' that can be leveraged to test and refine theoretical frameworks for molecular interactions in liquid and vapor phases [6].

Application
Selection Property
Validation Focus
Combustion kinetics model compound
Characterized thermochemical signature and autoignition reactivity profile
Naphthene kinetic model validation for gasoline and advanced fuel surrogates
Specialty nonpolar solvent with defined volatility
Boiling point and vapor pressure window for evaporation control
Synthetic chemistry and extraction processes requiring intermediate boiling range
Environmental partitioning reference standard
Documented Henry's law constant for volatilization from water
Calibration of VOC transport models in aquatic and atmospheric systems
Thermodynamic probe for calorimetry and phase behavior
Enthalpy of vaporization and vapor pressure data
Testing molecular interaction models and group-contribution predictions for cycloalkanes

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